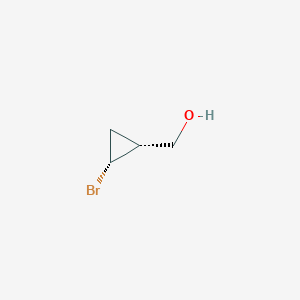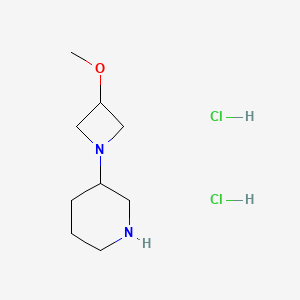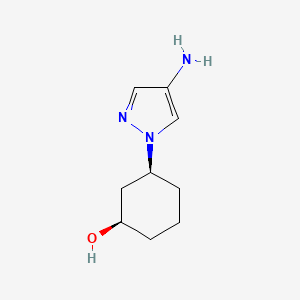
Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a synthetic organic compound that features a cyclohexane ring substituted with an amino-pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Pyrazole Group: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol derivatives: Compounds with similar cyclohexane structures but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings but different substituents on the ring.
Amino alcohols: Compounds with both amino and hydroxyl groups but different ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,3S)-3-(4-aminopyrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8-9,13H,1-4,10H2/t8-,9+/m0/s1 |
InChI Key |
YYRGVLRUQOTMDP-DTWKUNHWSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N2C=C(C=N2)N |
Canonical SMILES |
C1CC(CC(C1)O)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
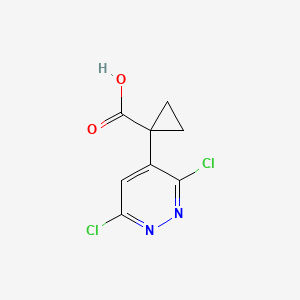

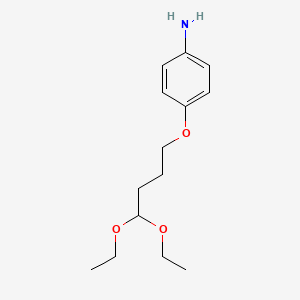
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)

![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)


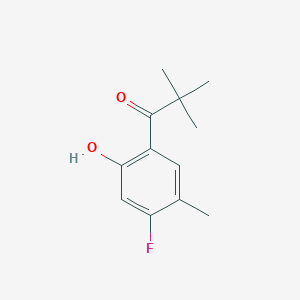
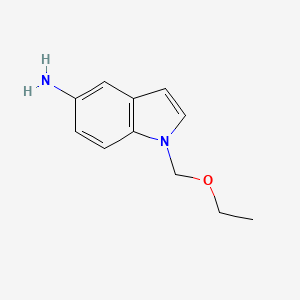
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)
